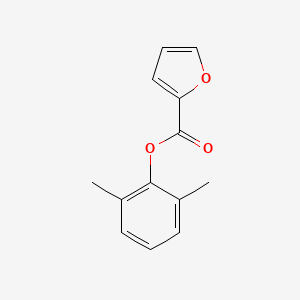

![molecular formula C18H18N2O2 B5572043 5-[(2,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5572043.png)

5-[(2,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives typically involves a multistep reaction sequence, starting with specific precursors like 2,4-dimethylcarbolic acid. These precursors undergo processes such as refluxing with ethyl 2-bromoacetate to produce intermediate compounds, which are then converted through further reactions involving hydrazine and carbon disulfide in the presence of KOH. The final molecules are synthesized by stirring aryl carboxaldehydes with intermediates in methanol at room temperature. Such synthetic routes are corroborated by spectral analysis including IR, 1H-NMR, and EIMS, providing a comprehensive understanding of the compound's synthesis (Rasool et al., 2016).

Molecular Structure Analysis

Molecular structure analysis of 1,2,4-oxadiazole derivatives, including the subject compound, often utilizes techniques such as X-ray crystallography. This analysis reveals the spatial orientation and conformation of the molecules. For instance, the crystal structure can show how aromatic moieties spatially isolate certain substituents, contributing to the molecule's stability under various conditions. Structural elucidation is essential for understanding the compound's interactions and reactivity (Wang et al., 2006).

Chemical Reactions and Properties

The chemical reactivity and properties of 1,2,4-oxadiazole derivatives are influenced by their functional groups and structural configuration. These compounds participate in a variety of chemical reactions, including etherification, hydrazidation, cyclization, and thioetherification, leading to the formation of novel derivatives with distinct chemical behaviors. Their functional groups, such as ether, 1,3,4-oxadiazole, thioether, and hydrazone, play a crucial role in determining their chemical reactivity and interactions with other molecules (Long et al., 2006).

Physical Properties Analysis

The physical properties of 1,2,4-oxadiazole derivatives, such as solubility, thermal stability, and crystalline phases, are key to their practical applications and handling. These compounds often exhibit high thermal stability and are soluble in various organic solvents, facilitating their use in different chemical processes and studies. The physical properties are closely linked to the compound's molecular structure, with certain substituents enhancing stability and solubility (Hamciuc et al., 2005).

Chemical Properties Analysis

The chemical properties of 1,2,4-oxadiazole derivatives, such as acidity/basicity, reactivity towards different reagents, and potential for forming various chemical bonds, are crucial for their application in synthesis and pharmaceutical research. Studies on the basicity of these compounds provide insights into their protonation behavior, which is essential for understanding their chemical interactions and reactivity patterns (Trifonov et al., 2005).

Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

1,3,4-Oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. Some compounds showed broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria. Furthermore, these compounds exhibited anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cells, indicating their potential as anticancer agents (L. H. Al-Wahaibi et al., 2021).

Antibiotic Effect and Lipoxygenase Activity

Another study focused on synthesizing molecules bearing multiple functional groups to study their antibiotic effect against Gram-positive and Gram-negative bacteria and lipoxygenase activity. Some synthesized compounds showed substantial antibacterial activity and lipoxygenase inhibitory activity, suggesting their potential use in treating bacterial infections and inflammation (S. Rasool et al., 2016).

Corrosion Inhibition

1,3,4-Oxadiazole derivatives have also been investigated for their ability to inhibit corrosion in brass in simulated cooling water systems. These studies reveal that oxadiazoles can effectively inhibit both cathodic and anodic reactions, indicating their potential as corrosion inhibitors (A. Rochdi et al., 2014).

Material Science Applications

Poly(1,3,4-oxadiazole-imide)s containing dimethylsilane groups have been synthesized, exhibiting high thermal stability and solubility in various organic solvents. These materials are suitable for creating thin coatings with smooth, pinhole-free surfaces, demonstrating potential applications in materials science for coatings and films (E. Hamciuc et al., 2005).

Optoelectronic Properties

Research into pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives has revealed their synthesis, redox, structural, and optoelectronic properties. These compounds have potential applications in the development of molecular wires for electronic devices, showcasing the versatility of 1,3,4-oxadiazoles in the field of optoelectronics (Changsheng Wang et al., 2006).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-[(2,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-12-5-4-6-15(9-12)18-19-17(22-20-18)11-21-16-10-13(2)7-8-14(16)3/h4-10H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTNIFOQGGIVSLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)COC3=C(C=CC(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2,5-Dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[4-(cyanomethyl)phenyl]nicotinamide](/img/structure/B5571963.png)

![(3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridin-2-yl)(phenyl)methanone](/img/structure/B5571970.png)

![1-tert-butyl-5-oxo-N-{2-[2-(trifluoromethoxy)phenyl]ethyl}-3-pyrrolidinecarboxamide](/img/structure/B5571971.png)

![4-{[(4-chlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5571977.png)

![1-[(3-chlorobenzyl)sulfonyl]-N-[2-(dimethylamino)ethyl]-3-piperidinecarboxamide](/img/structure/B5571983.png)

![2-[3-(1-piperidinylcarbonyl)phenoxy]pyrimidine](/img/structure/B5571996.png)

![methyl 4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]benzoate](/img/structure/B5572001.png)

![4-methyl-N'-[(5-methyl-2-furyl)methylene]-1,2,3-thiadiazole-5-carbohydrazide](/img/structure/B5572006.png)

![N-[(2-aminopyrimidin-5-yl)methyl]-N-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5572025.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N,N-diphenylacetamide](/img/structure/B5572036.png)

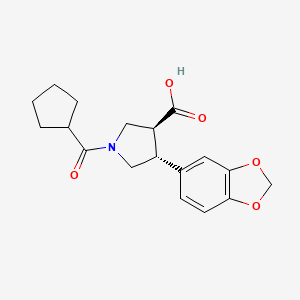

![3-(1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-pyrrolidinyl)pyridine](/img/structure/B5572058.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]acetamide](/img/structure/B5572060.png)